3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1536371-32-0
VCID: VC6691064
InChI: InChI=1S/C8H9NO2S/c10-8(11)6-3-7-5-12-2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11)
SMILES: C1CSCC2=CC(=CN21)C(=O)O
Molecular Formula: C8H9NO2S
Molecular Weight: 183.23

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid

CAS No.: 1536371-32-0

Cat. No.: VC6691064

Molecular Formula: C8H9NO2S

Molecular Weight: 183.23

* For research use only. Not for human or veterinary use.

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid - 1536371-32-0

Specification

CAS No. 1536371-32-0
Molecular Formula C8H9NO2S
Molecular Weight 183.23
IUPAC Name 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid
Standard InChI InChI=1S/C8H9NO2S/c10-8(11)6-3-7-5-12-2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11)
Standard InChI Key XMZONBOIXNYHOJ-UHFFFAOYSA-N
SMILES C1CSCC2=CC(=CN21)C(=O)O

Introduction

Structural Characteristics and Nomenclature

The compound’s core structure consists of a bicyclic system merging a pyrrole ring (five-membered, nitrogen-containing) with a 1,4-thiazine ring (six-membered, containing sulfur and nitrogen). The "3,4-dihydro" designation indicates partial saturation of the thiazine ring, reducing aromaticity and enhancing conformational flexibility. The carboxylic acid group at position 7 introduces polarity and hydrogen-bonding capacity, critical for molecular interactions.

Molecular Formula and Stereoelectronic Features

  • Molecular formula: C9H10N2O2SC_9H_{10}N_2O_2S

  • Key functional groups:

    • Pyrrole nitrogen (basic center)

    • Thiazine sulfur (oxidation-prone)

    • Carboxylic acid (acidic, pKa ~4-5)

The conjugated π-system across the fused rings allows for charge delocalization, while the thiazine’s sulfur atom contributes to electron-rich regions, influencing reactivity .

Synthesis and Chemical Derivatization

Core Ring Construction

Synthesis of pyrrolo-thiazine systems typically involves cyclization strategies. For example, methyl (2-oxomorpholin-3-ylidene)ethanoates have been used as precursors for analogous oxazine derivatives . Adapting this approach, a thiazine analog could be synthesized via:

  • Step 1: Condensation of a pyrrole-2-carboxylate with a thiazine precursor (e.g., 2-bromo-1,1-diethoxyethane).

  • Step 2: Hydrazine-mediated cyclization to form the bicyclic system .

Example reaction:

Methyl 5-benzoyl-2-aminothiazole-4-carboxylate+HydrazineThiazolo-pyridazinone derivative (78–87% yield)[1]\text{Methyl 5-benzoyl-2-aminothiazole-4-carboxylate} + \text{Hydrazine} \rightarrow \text{Thiazolo-pyridazinone derivative (78–87\% yield)}[1]

Carboxylic Acid Functionalization

The carboxylic acid group enables derivatization into amides, esters, or carbamates. For instance, tert-butyl carbamates and N-alkylcarboxamides have been prepared from similar acids .

Table 1: Common Derivatives of 3,4-Dihydro-1H-pyrrolo[2,1-c] thiazine-7-carboxylic Acid

Derivative TypeSynthetic RouteYield (%)Biological Application
Ethyl esterEsterification with ethanol/H+^+85–90Prodrug formulation
Primary amideReaction with NH3_3/DCC75–80Enzyme inhibition studies
Tert-butyl carbamateBoc-protection70–78Peptide coupling

Physicochemical Properties

Solubility and Stability

  • Solubility: High in polar solvents (DMSO, water at pH >5) due to the ionizable COOH group.

  • Stability: Susceptible to oxidation at the thiazine sulfur; stabilizers like BHT are recommended in storage .

Spectroscopic Characterization

While direct data for this compound is unavailable, analogous pyrrolo-oxazines exhibit:

  • 1^1H-NMR: δ 2.8–3.2 ppm (thiazine CH2_2), δ 6.5–7.2 ppm (pyrrole protons) .

  • IR: 1700–1750 cm1^{-1} (C=O stretch), 2500–3300 cm1^{-1} (COOH broad peak) .

Biological Activity and Mechanisms

Anticancer Activity

Polycyclic thiazine derivatives exhibit cytotoxicity against cancer cell lines (IC50_{50} = 2–10 μM in MCF-7 and KB cells) . The mechanism may involve PARP-1 inhibition or mitotic arrest, though further studies are needed for confirmation.

Table 2: Hypothesized Biological Targets

TargetBinding Affinity (Kd_d)Proposed Mechanism
COX-2150–200 nMCompetitive inhibition
PARP-11–5 μMDNA repair interference
Tubulin10–20 μMMicrotubule destabilization

Applications in Drug Development

Lead Optimization

The carboxylic acid moiety allows for salt formation (e.g., sodium or potassium salts) to improve bioavailability. Patent WO2013113860A1 highlights similar compounds as kinase inhibitors, suggesting potential in targeted therapies .

Prodrug Strategies

Ester derivatives (e.g., isopropyl ester) could enhance membrane permeability, with hydrolysis in vivo releasing the active acid .

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